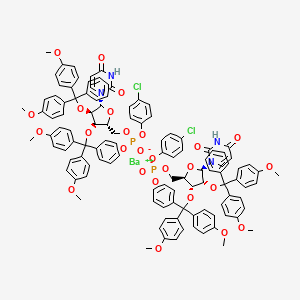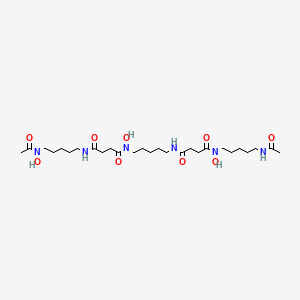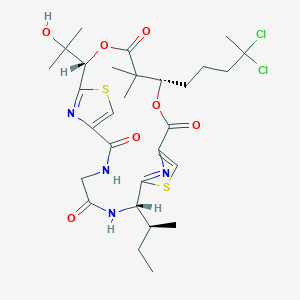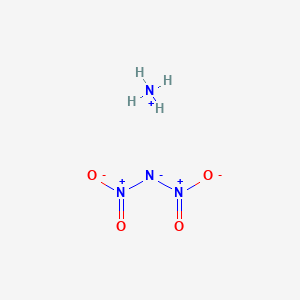![molecular formula C29H40O9 B1247789 (3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid](/img/structure/B1247789.png)
(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid is a natural product isolated from a fungal species found in the Berkeley Pit, a former open-pit copper mine in Montana, USA . This compound has garnered significant attention due to its unique tetracyclic structure and potent anticancer activity in vitro .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of berkelic acid has been achieved through various synthetic routes. One notable method involves a Catellani reaction/oxa-Michael cascade to construct the isochroman scaffold, followed by a one-pot deprotection/spiroacetalization operation to form the tetracyclic core structure . Another approach utilizes a regio- and stereoselective synthesis of the tetracyclic skeleton by tandem spiroacetal/pyran formation from a simpler alkyne precursor .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for berkelic acid due to its complex structure and the challenges associated with its synthesis. Most of the synthetic efforts are focused on laboratory-scale production for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in berkelic acid.
Substitution: Substitution reactions can introduce new functional groups into the berkelic acid molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of berkelic acid include palladium catalysts, epoxides, and acid chlorides . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are various derivatives of berkelic acid, which are often studied for their biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of berkelic acid involves its interaction with specific molecular targets and pathways within cancer cells. It is believed to inhibit key enzymes and disrupt cellular processes essential for cancer cell survival and proliferation . Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid shares structural similarities with other fungal metabolites such as spicifernin and pulvilloric acid . its unique tetracyclic structure and potent anticancer activity set it apart from these compounds. The comparison highlights berkelic acid’s distinctiveness in terms of both structure and biological activity .
List of Similar Compounds
- Spicifernin
- Pulvilloric acid
- Other fungal metabolites with similar structural motifs
Eigenschaften
Molekularformel |
C29H40O9 |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid |
InChI |
InChI=1S/C29H40O9/c1-6-8-9-10-19-11-17-12-20(30)24(26(32)33)25-23(17)21(37-19)14-29(38-25)16(3)18(15-36-29)13-22(31)28(4,7-2)27(34)35-5/h12,16,18-19,21,30H,6-11,13-15H2,1-5H3,(H,32,33)/t16-,18+,19-,21+,28?,29+/m1/s1 |
InChI-Schlüssel |
KUPCHRRTAPZASB-VMBHYQKPSA-N |
Isomerische SMILES |
CCCCC[C@@H]1CC2=CC(=C(C3=C2[C@@H](O1)C[C@]4(O3)[C@@H]([C@H](CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
Kanonische SMILES |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
Synonyme |
berkelic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)


![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)








![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)
